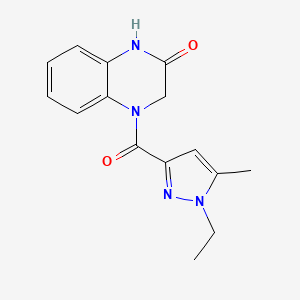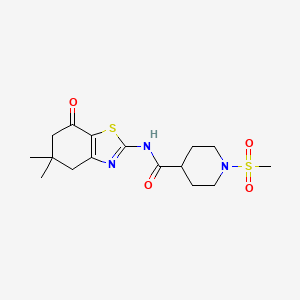
1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide (MS-PIPC) is a novel synthetic molecule that has recently been studied for its potential applications in scientific research. MS-PIPC is an aromatic heterocyclic compound that is part of the piperidine family and is characterized by its unique chemical structure. MS-PIPC has been found to possess various biochemical and physiological effects, which makes it a promising candidate for use in a variety of laboratory experiments.
科学研究应用
1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide has been studied for its potential applications in a variety of scientific research areas, such as biochemistry, molecular biology, and pharmacology. It has been found to possess strong anti-inflammatory and anti-tumor properties, which makes it a promising candidate for use in cancer research. Additionally, 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide has been found to inhibit the activity of certain enzymes, which makes it a useful tool for studying enzyme-catalyzed reactions.
作用机制
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have shown potent inhibition against Mycobacterium tuberculosis, suggesting that the compound might target enzymes or proteins essential for the survival of these bacteria .
Mode of Action
tuberculosis . The compound might interact with its targets, leading to changes that inhibit the growth and proliferation of the bacteria .
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives , it can be speculated that the compound might interfere with the biochemical pathways essential for the survival and proliferation of M. tuberculosis.
Result of Action
Given the reported anti-tubercular activity of benzothiazole derivatives , it can be speculated that the compound might lead to the inhibition of growth and proliferation of M. tuberculosis.
实验室实验的优点和局限性
The use of 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide in laboratory experiments has several advantages. It is a novel synthetic molecule, which makes it a useful tool for studying enzyme-catalyzed reactions and for studying the regulation of gene expression. Additionally, it has been found to possess anti-inflammatory and anti-tumor properties, which makes it a promising candidate for use in cancer research.
However, there are also some limitations to using 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide in laboratory experiments. For example, the exact mechanism of action of 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide is not yet fully understood, which makes it difficult to predict its effects in certain situations. Additionally, the synthesis method for 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide is complicated and time-consuming, which can make it difficult to obtain a pure sample.
未来方向
The potential future directions of research on 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in cancer research. Additionally, further research may be conducted to develop more efficient and cost-effective synthesis methods for 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide. Finally, further research may be conducted to investigate the potential therapeutic uses of 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide, such as its potential use in the treatment of certain diseases.
合成方法
1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide was first synthesized in 2017 by a team of researchers from the University of Tokyo. The synthesis method consists of several steps, including the reaction of 2-methyl-1,3-benzothiazol-6-yl piperidine-4-carboxylic acid with methanesulfonyl chloride in the presence of anhydrous potassium carbonate. This reaction results in the formation of 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide in a yield of approximately 80%. The product is then purified by recrystallization in order to obtain a pure sample.
属性
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-10-16-13-4-3-12(9-14(13)22-10)17-15(19)11-5-7-18(8-6-11)23(2,20)21/h3-4,9,11H,5-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBJGFMMEOCSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538176.png)
![1-ethyl-5-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538177.png)
![1-ethyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538181.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538189.png)
![1-ethyl-5-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538190.png)

![1-ethyl-5-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538210.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538215.png)





![1-methanesulfonyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}piperidine-4-carboxamide](/img/structure/B6538256.png)